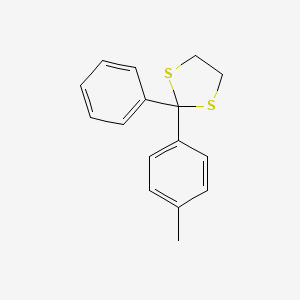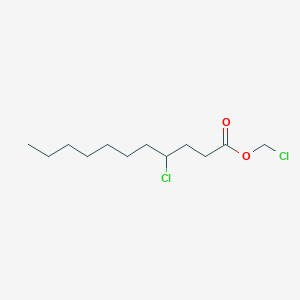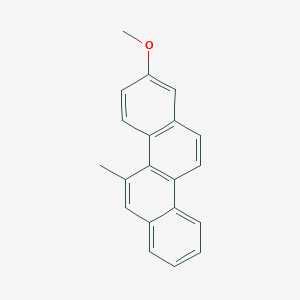
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a tert-butyl group attached to one nitrogen atom and a 3,4-dichlorophenyl group attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of tert-butylamine with 3,4-dichlorophenylacetonitrile, followed by reduction. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dichlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, NaBH4 in solvents like THF or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-dione, while reduction may produce N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine derivatives.
科学的研究の応用
N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which N1-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and dichlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-dione
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diol
- N~1~-tert-Butyl-N~2~-(3,4-dichlorophenyl)ethane-1,2-diamine derivatives
Uniqueness
This compound is unique due to the presence of both tert-butyl and dichlorophenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various applications.
特性
| 75542-45-9 | |
分子式 |
C12H18Cl2N2 |
分子量 |
261.19 g/mol |
IUPAC名 |
N'-tert-butyl-N-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H18Cl2N2/c1-12(2,3)16-7-6-15-9-4-5-10(13)11(14)8-9/h4-5,8,15-16H,6-7H2,1-3H3 |
InChIキー |
WUVHQEHFNKMUOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCCNC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


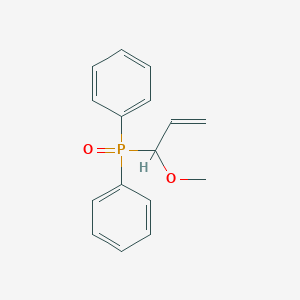
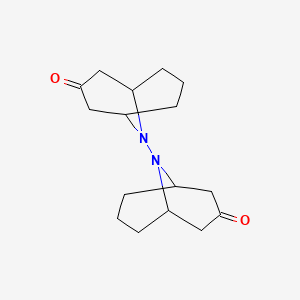

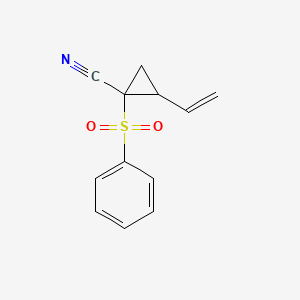
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
